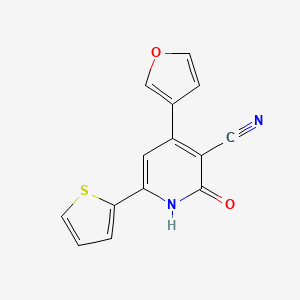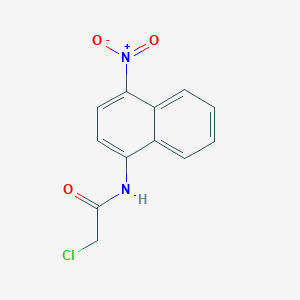
2-Chloro-N-(4-nitronaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-N-(4-nitronaftilen-1-il)acetamida es un compuesto orgánico con la fórmula molecular C₁₂H₉ClN₂O₃. Es un derivado del naftaleno, que presenta tanto grupos funcionales cloro como nitro.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-Cloro-N-(4-nitronaftilen-1-il)acetamida típicamente implica la nitración del naftaleno seguida de cloración y posterior acetilación. Una ruta sintética común incluye:
Nitración: El naftaleno se nitra utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico para producir 4-nitronaftaleno.
Cloración: El 4-nitronaftaleno se clora entonces utilizando cloruro de tionilo o pentacloruro de fósforo para introducir el grupo cloro, formando 2-cloro-4-nitronaftaleno.
Acetilación: Finalmente, el 2-cloro-4-nitronaftaleno se hace reaccionar con anhídrido acético en presencia de una base como la piridina para obtener 2-Cloro-N-(4-nitronaftilen-1-il)acetamida.
Métodos de Producción Industrial
Los métodos de producción industrial para 2-Cloro-N-(4-nitronaftilen-1-il)acetamida generalmente siguen pasos similares, pero se optimizan para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-N-(4-nitronaftilen-1-il)acetamida experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro puede reducirse a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: El grupo cloro puede sustituirse por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Oxidación: El compuesto puede sufrir reacciones de oxidación, aunque estas son menos comunes debido a la estabilidad del grupo nitro.
Reactivos y Condiciones Comunes
Reducción: Gas hidrógeno con paladio sobre carbón (Pd/C) como catalizador.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Oxidación: Agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.
Productos Principales
Reducción: 2-Cloro-N-(4-aminonaftilen-1-il)acetamida.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Oxidación: Derivados oxidados, aunque estos se estudian con menos frecuencia.
Aplicaciones Científicas De Investigación
2-Cloro-N-(4-nitronaftilen-1-il)acetamida tiene varias aplicaciones en la investigación científica:
Síntesis Orgánica: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales:
Estudios Biológicos: Investigado por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Química Medicinal: Explorado como un posible compuesto líder para el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-N-(4-nitronaftilen-1-il)acetamida no se comprende completamente, pero se cree que implica interacciones con proteínas y enzimas celulares. El grupo nitro puede sufrir biorreducción para formar intermedios reactivos que pueden interactuar con el ADN o las proteínas, lo que lleva a efectos citotóxicos. El grupo cloro también puede facilitar la unión a objetivos moleculares específicos, mejorando la actividad biológica del compuesto.
Comparación Con Compuestos Similares
2-Cloro-N-(4-nitronaftilen-1-il)acetamida se puede comparar con otros compuestos similares, como:
2-Cloro-N-(4-aminonaftilen-1-il)acetamida: Estructura similar pero con un grupo amino en lugar de un grupo nitro, lo que lleva a diferentes reactividades y actividades biológicas.
2-Cloro-N-(4-nitrofenil)acetamida: Estructura similar pero con un anillo fenilo en lugar de un anillo naftaleno, lo que afecta a sus propiedades químicas y aplicaciones.
N-(2-cloro-4-nitronaftilen-1-il)acetamida:
Estas comparaciones resaltan las características estructurales únicas y la reactividad de 2-Cloro-N-(4-nitronaftilen-1-il)acetamida, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales.
Propiedades
Número CAS |
86831-00-7 |
|---|---|
Fórmula molecular |
C12H9ClN2O3 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
2-chloro-N-(4-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9ClN2O3/c13-7-12(16)14-10-5-6-11(15(17)18)9-4-2-1-3-8(9)10/h1-6H,7H2,(H,14,16) |
Clave InChI |
HRZUXIHFFUUBPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


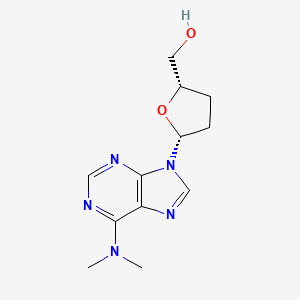
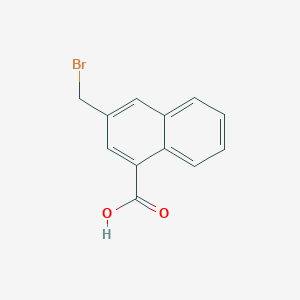
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)



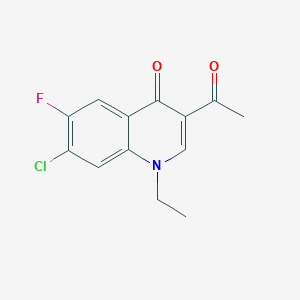
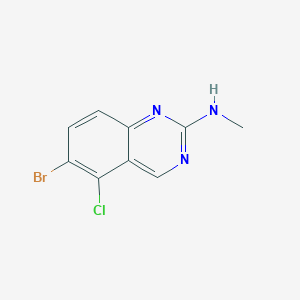
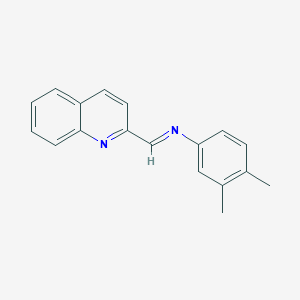


![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B11853234.png)
